molecular formula C19H18INO4 B3981397 2-(3-iodophenyl)-2-oxoethyl N-acetylphenylalaninate

2-(3-iodophenyl)-2-oxoethyl N-acetylphenylalaninate

Cat. No. B3981397
M. Wt: 451.3 g/mol
InChI Key: RCVYYMMNJWCMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-iodophenyl)-2-oxoethyl N-acetylphenylalaninate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(3-iodophenyl)-2-oxoethyl N-acetylphenylalaninate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components such as proteins and nucleic acids. It may also disrupt the membrane integrity of microorganisms, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been investigated in various studies. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. It has also been shown to inhibit the activity of bacterial and fungal enzymes, leading to their death. However, more research is needed to fully understand its effects on human cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-iodophenyl)-2-oxoethyl N-acetylphenylalaninate in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for studying the effects of antimicrobial agents on different microorganisms. It also has potential as an anticancer drug, which could be useful for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-(3-iodophenyl)-2-oxoethyl N-acetylphenylalaninate. One possible direction is to investigate its potential as a novel antimicrobial agent for the treatment of bacterial and fungal infections. Another direction is to study its mechanism of action in more detail, which could provide insights into the development of new anticancer drugs. Additionally, more research is needed to determine the safety and toxicity of this compound, which could pave the way for its use in clinical trials.

Scientific Research Applications

2-(3-iodophenyl)-2-oxoethyl N-acetylphenylalaninate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. It has also been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

[2-(3-iodophenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18INO4/c1-13(22)21-17(10-14-6-3-2-4-7-14)19(24)25-12-18(23)15-8-5-9-16(20)11-15/h2-9,11,17H,10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVYYMMNJWCMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)OCC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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